molecular formula C20H23N3O3 B4173482 2-(benzylamino)-N-cyclohexyl-5-nitrobenzamide

2-(benzylamino)-N-cyclohexyl-5-nitrobenzamide

Cat. No.: B4173482
M. Wt: 353.4 g/mol
InChI Key: CXXJMBRQODMZMN-UHFFFAOYSA-N
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Description

2-(benzylamino)-N-cyclohexyl-5-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzylamino group, a cyclohexyl group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-N-cyclohexyl-5-nitrobenzamide typically involves multiple steps:

    Amidation: The nitrobenzene derivative is then subjected to amidation with cyclohexylamine to form N-cyclohexyl-5-nitrobenzamide.

    Benzylation: Finally, the benzylamino group is introduced through a reaction with benzylamine under suitable conditions, such as in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(benzylamino)-N-cyclohexyl-5-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Benzylamine with bases like sodium hydride.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

    Reduction: Formation of 2-(benzylamino)-N-cyclohexyl-5-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Formation of benzylamino derivatives with oxidized functional groups.

Scientific Research Applications

2-(benzylamino)-N-cyclohexyl-5-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-N-cyclohexyl-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzylamino and cyclohexyl groups can interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(benzylamino)-N-cyclohexylbenzamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    N-cyclohexyl-5-nitrobenzamide: Lacks the benzylamino group, affecting its interaction with biological targets.

    2-(benzylamino)-5-nitrobenzamide: Lacks the cyclohexyl group, which may influence its solubility and overall chemical properties.

Uniqueness

2-(benzylamino)-N-cyclohexyl-5-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the benzylamino and nitro groups allows for diverse chemical transformations and interactions with biological systems, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(benzylamino)-N-cyclohexyl-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c24-20(22-16-9-5-2-6-10-16)18-13-17(23(25)26)11-12-19(18)21-14-15-7-3-1-4-8-15/h1,3-4,7-8,11-13,16,21H,2,5-6,9-10,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXXJMBRQODMZMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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